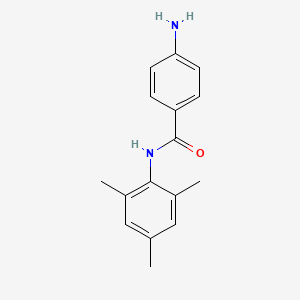

![molecular formula C14H16N2O B1319693 2-[3-(Dimethylamino)phenoxy]aniline CAS No. 349667-74-9](/img/structure/B1319693.png)

2-[3-(Dimethylamino)phenoxy]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

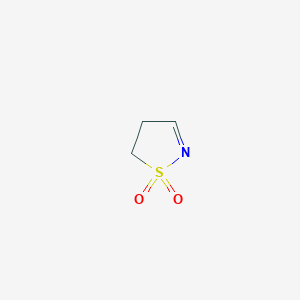

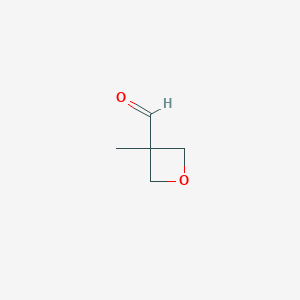

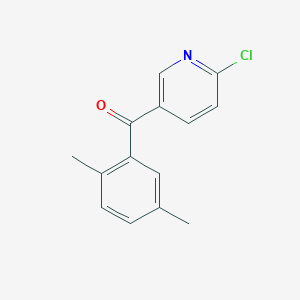

“2-[3-(Dimethylamino)phenoxy]aniline” is a chemical compound with the molecular formula C14H16N2O . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of “2-[3-(Dimethylamino)phenoxy]aniline” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 228.3 .Chemical Reactions Analysis

While specific chemical reactions involving “2-[3-(Dimethylamino)phenoxy]aniline” are not available, anilines are known to undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with halogens, and reactions with nitrous acid to form diazonium salts .Scientific Research Applications

Organometallic Chemistry

2-[3-(Dimethylamino)phenoxy]aniline has been studied in the context of organometallic chemistry. A research paper highlights the displacement of hydroxy-, dimethylamino-, phenoxy-, and piperidino-groups by aniline from α-substituted ferrocenylmethanes, demonstrating the reactivity and potential applications in organometallic synthesis (Marr, Rockett, & Rushworth, 1971).

Reactions with Phenols and Aryl Halides

The compound has been involved in reactions with phenols and aryl halides. In a study, reactions of dimethylaminoazirine with phenols resulted in various aniline derivatives, showcasing its role in creating complex organic structures (Chandrasekhar, Heimgartner, & Schmid, 1977).

Crystallography and Molecular Structure

In crystallography, the structure of a chalcone derivative substituted by dimethylamino groups has been studied, indicating the molecular planarity and interactions influenced by substituents like 2-[3-(Dimethylamino)phenoxy]aniline (Liu et al., 2002).

Photodynamic Therapy

Innovative applications in photodynamic therapy (PDT) for cancer treatment have been explored. A study synthesized novel phthalonitrile derivatives bearing 2-[3-(dimethylamino)phenoxy]ethanol substituents, which showed potential for PDT due to their water solubility and photochemical properties (Çakır et al., 2013).

Catalysis in Organic Synthesis

The compound's role in catalysis has been investigated. A study showed the use of 2-[3-(Dimethylamino)phenoxy]aniline derivatives in catalytic oxidation of phenolic and aniline compounds, highlighting its potential in environmental applications and organic synthesis (Zhang et al., 2009).

Future Directions

properties

IUPAC Name |

2-[3-(dimethylamino)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXIVPYCNMPOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)phenoxy]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.